

# A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine*  
Cat. No.: *B1386026*

[Get Quote](#)

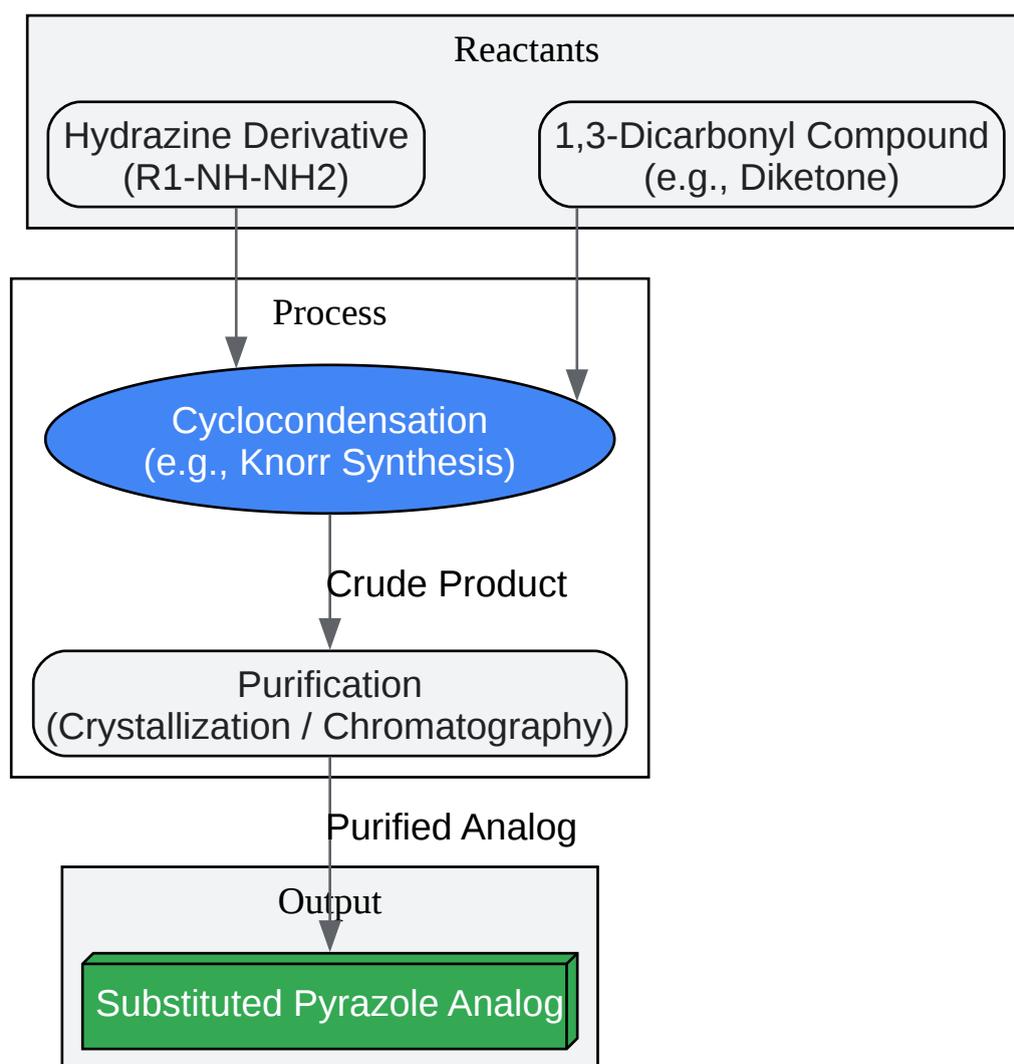
## Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.<sup>[1]</sup> Its structural versatility and ability to engage in various biological interactions have established it as a "privileged structure," forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.<sup>[1][2]</sup> The remarkable success of these therapeutics has spurred extensive research into the structure-activity relationships (SAR) of pyrazole analogs, aiming to fine-tune their pharmacological profiles for enhanced potency, selectivity, and reduced toxicity.<sup>[3][4]</sup>

This guide provides an in-depth comparative analysis of the SAR of pyrazole derivatives across key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial. We will dissect how specific structural modifications to the pyrazole scaffold influence biological activity, supported by experimental data and mechanistic insights, to empower researchers in the rational design of next-generation therapeutic agents.

## Core Synthesis Strategies: Building the Pyrazole Scaffold

The foundation of any SAR study lies in the synthetic accessibility of analogs. The pyrazole ring is most commonly constructed via the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound, a method famously known as the Knorr pyrazole synthesis.[5][6] This reaction involves the initial formation of an imine, followed by an enamine cyclization.[6] Variations using precursors like 1,3-diketones,  $\beta$ -ketoesters, and  $\alpha,\beta$ -unsaturated carbonyl compounds allow for the introduction of diverse substituents at various positions on the pyrazole ring, providing a robust platform for generating chemical libraries for SAR exploration. [5][7]



[Click to download full resolution via product page](#)

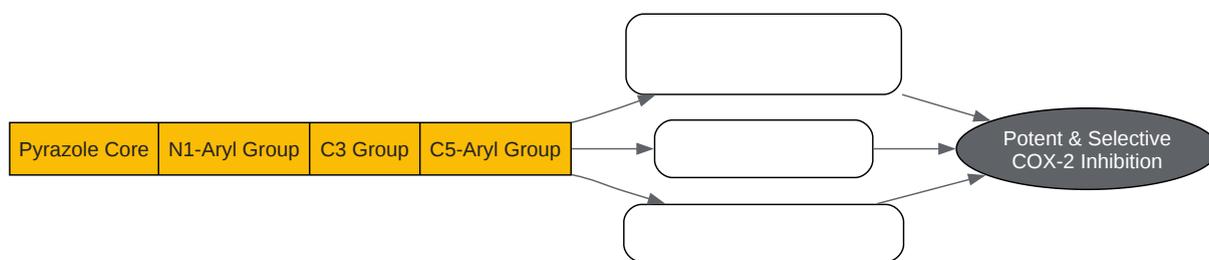
Caption: General workflow for the synthesis of pyrazole analogs.

# Comparative SAR Analysis I: Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8] The development of selective COX-2 inhibitors like Celecoxib was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[2][9]

The key to COX-2 selectivity lies in exploiting a secondary, hydrophilic pocket present in the COX-2 active site, which is absent in COX-1.[9] SAR studies have meticulously mapped the structural requirements for this selective binding.

- **N1-Aryl Substitution:** An aryl ring at the N1 position is crucial. A para-sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) or a similar polar group on this ring is a hallmark of selective COX-2 inhibitors. This group anchors the molecule into the hydrophilic side pocket of the COX-2 enzyme, a pivotal interaction for selectivity.[2][9]
- **C5-Aryl Substitution:** A substituted phenyl ring at the C5 position fits into the primary active site. Modifications here, such as a para-methyl group (as in Celecoxib), contribute to overall binding affinity.[9]
- **C3 Substitution:** The substituent at the C3 position influences potency. Electron-withdrawing groups, such as a trifluoromethyl (-CF<sub>3</sub>) group, have been shown to enhance inhibitory activity.[2]
- **C4 Substitution:** The C4 position is generally unsubstituted in classic diarylpyrazole inhibitors. Introducing bulky groups here can disrupt the optimal conformation for binding.



[Click to download full resolution via product page](#)

Caption: Key SAR principles for selective COX-2 inhibition.

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Analogs (COX Inhibition)

Compound ID	N1-Aryl Substituent	C3 Substituent	C5-Aryl Substituent	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference(s)
Celecoxib	4-Sulfonamidophenyl	-CF3	4-Methylphenyl	>100	0.04	>2500	[2][3]
Deracoxib	4-Sulfonamidophenyl	-H	3-Fluoro-4-methoxyphenyl	30	0.1	300	[10]
Compound 11	4-Sulfonamidophenyl	-CN	4-Chlorophenyl	>100	0.043	>2325	[11]
Compound 12	4-Sulfonamidophenyl	-CN	4-Fluorophenyl	>100	0.049	>2040	[11]

| Compound 44 | 4-Carboxyphenyl | Benzothiophenyl | - | 15.2 | 0.01 | 1520 [[3][4] |

Data synthesized from multiple sources for comparative purposes.

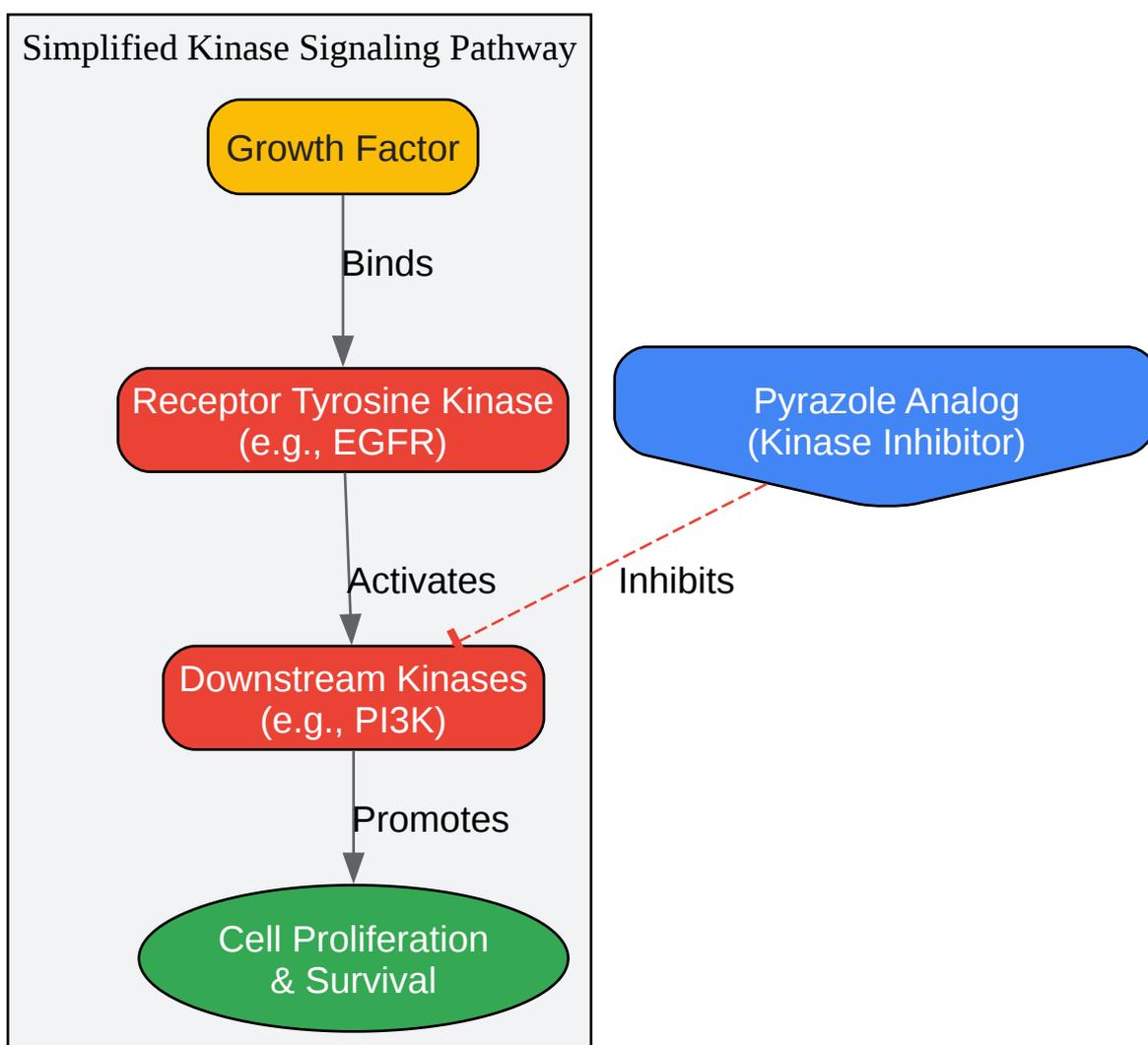
## Comparative SAR Analysis II: Anticancer Activity

The pyrazole scaffold is a prolific source of anticancer agents, with derivatives demonstrating activity through multiple mechanisms, including the inhibition of protein kinases (e.g., EGFR, CDK), tubulin polymerization, and DNA binding.[12][13][14]

- Kinase Inhibition: Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of kinases.[15] The SAR often mimics that of other kinase inhibitors, where specific substituents are designed to interact with the hinge region, the DFG motif, and other key

areas of the kinase domain. For instance, appropriate substitutions on the N1 and C5 aryl rings can significantly enhance efficacy and selectivity against specific kinases like PI3K.[14]

- Cytotoxicity: The antiproliferative effect is broadly evaluated against a panel of cancer cell lines. SAR studies have shown that the nature and position of substituents dramatically affect cytotoxicity. For example, pyrazole-thiophene hybrids have shown enhanced cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[16] The introduction of acylhydrazone and amide groups has also yielded compounds with potent antiproliferative profiles.[17]
- Induction of Apoptosis: Active compounds often trigger programmed cell death. Mechanistic studies reveal that potent analogs can induce apoptosis by upregulating pro-apoptotic proteins like BAX and p53, and downregulating anti-apoptotic proteins like Bcl-2.[14]



[Click to download full resolution via product page](#)

Caption: Pyrazole analogs can inhibit kinase signaling pathways.

Table 2: Comparison of Anticancer Activity of Pyrazole Analogs (Cytotoxicity)

Compound ID	Key Structural Features	Target Cell Line	IC50 (μM)	Reference(s)
Compound 37	Isolongifolano ne derivative	MCF-7 (Breast)	5.21	[14]
Compound 43	Pyrazole carbaldehyde derivative	MCF-7 (Breast)	0.25	[14]
KA5	1,3-diphenyl-4- (diazophenyl)	HepG2 (Liver)	8.5	[18][19]
Compound 59	Polysubstituted pyrazole	HepG2 (Liver)	2.0	[14]
Compound 11a	Phenylamino pyrazole with acylhydrazone	HeLa (Cervical)	4.63	[16][17]

| Compound 11a | Phenylamino pyrazole with acylhydrazone | MCF-7 (Breast) | 5.11 | [16][17] |

Data synthesized from multiple sources for comparative purposes.

## Comparative SAR Analysis III: Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][20][21]

- **Broad-Spectrum Activity:** The fusion of the pyrazole core with other heterocyclic systems like thiazole or imidazo-pyridine has yielded potent broad-spectrum agents.[20] For example,

imidazo-pyridine substituted pyrazoles have shown efficacy against *E. coli*, *K. pneumoniae*, and *P. aeruginosa* with MIC values below 1 µg/mL.[20]

- Targeting Resistant Strains: SAR studies have been specifically directed at tackling resistant pathogens like Methicillin-resistant *Staphylococcus aureus* (MRSA).[21][22] The presence of a dihydrotriazine and a 4-nitrophenyl substitution on the pyrazole ring was found to be vital for potent anti-MRSA activity.[23]
- Mechanism of Action: The antibacterial mechanisms are diverse. Some analogs act as inhibitors of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and dihydrofolate reductase (DHFR).[20] SAR exploration focuses on optimizing interactions with the active sites of these bacterial-specific targets. The presence of electron-withdrawing groups, such as a nitro (-NO<sub>2</sub>) group, has been shown to enhance antimicrobial properties. [24]

Table 3: Comparison of Antimicrobial Activity of Pyrazole Analogs (MIC)

Compound ID	Key Structural Features	Target Organism	MIC (µg/mL)	Reference(s)
Compound 71	1,3-diaryl pyrazole with furan	<i>S. aureus</i>	1-2	[25]
Compound 71	1,3-diaryl pyrazole with furan	<i>E. coli</i>	1-2	[25]
Compound 17	Tethered thiazolo-pyrazole	MRSA	4	[20]
Compound 18	Imidazo-pyridine substituted	<i>E. coli</i>	<1	[20]
Compound 18	Imidazo-pyridine substituted	<i>P. aeruginosa</i>	<1	[20]
Compound 36	Aza-indole-derived pyrazole	<i>E. coli</i>	0.31-1.56	[20]

| Compound 2 | Mannich base derivative | Aspergillus niger | 1 [[26]] |

Data synthesized from multiple sources for comparative purposes.

## Experimental Protocols: A Practical Guide

Scientific integrity demands reproducible and self-validating methodologies. Here, we provide detailed protocols for a representative synthesis and a critical biological assay.

### Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Analog

This protocol describes the synthesis of a pyrazole via the cyclocondensation of a 1,3-diketone with a substituted hydrazine, a foundational method for generating analogs.[5]

Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.

Materials:

- 1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1,3-diketone)
- Phenylhydrazine
- Glacial Acetic Acid
- Ethanol
- Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
- Thin-Layer Chromatography (TLC) plate and developing chamber
- Rotary evaporator

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.96 g (10 mmol) of 1-(4-chlorophenyl)-3-methyl-1,3-propanedione in 30 mL of ethanol.

- Addition of Hydrazine: To the stirred solution, add 1.08 g (10 mmol) of phenylhydrazine dropwise.
- Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4 hours. Causality: Heating provides the activation energy for the cyclization reaction, while the condenser prevents solvent loss.
- Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. Trustworthiness: TLC provides a real-time, semi-quantitative check on reaction completion, preventing premature workup or unnecessary heating.
- Workup: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.
- Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.
- Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.

## Protocol 2: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.<sup>[27][28]</sup> It is a fundamental tool in screening compounds for anticancer activity.

Objective: To determine the IC<sub>50</sub> value of a pyrazole analog against the MCF-7 breast cancer cell line.

Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Test pyrazole analog (dissolved in DMSO to make a stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[29]
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[30]
- Sterile 96-well plates, multichannel pipette, CO2 incubator (37°C, 5% CO2).
- Microplate reader (absorbance at 570 nm).

#### Procedure:

- Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Expertise: Seeding density is critical; it must be low enough to ensure cells are in the exponential growth phase during the experiment but high enough for a reliable absorbance reading.
- Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a "vehicle control" (medium with DMSO, same concentration as the highest test compound) and a "no-cell" blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[29] Incubate for 3-4 hours. Mechanism: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT to insoluble purple formazan crystals.[30][31]

- Solubilization: Carefully remove the MTT solution. Add 100  $\mu$ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[30]
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[30]
- Data Analysis:
  - Subtract the average absorbance of the "no-cell" blank wells from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs\_test / Abs\_control) \* 100.
  - Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). Trustworthiness: The dose-response curve validates the compound's effect, ensuring the observed cytotoxicity is not an artifact of a single concentration.

## Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the core ring system can profoundly and predictably alter biological activity. For anti-inflammatory agents, the key remains the strategic placement of a polar group to achieve COX-2 selectivity. In anticancer applications, the versatility of the scaffold allows for the targeting of diverse mechanisms, from specific enzyme inhibition to broad cytotoxicity. For antimicrobials, pyrazole hybrids offer a promising avenue to combat drug-resistant pathogens.

Future research will undoubtedly focus on developing dual-target inhibitors (e.g., COX-2/5-LOX inhibitors) and pyrazole-based PROTACs (proteolysis-targeting chimeras) to achieve novel therapeutic outcomes.[3][4] The continued, systematic exploration of the chemical space around the pyrazole nucleus, guided by the foundational SAR principles outlined in this guide, will undoubtedly lead to the discovery of more potent, selective, and safer medicines.

## References

- Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PubMed Central URL:[[Link](#)]
- Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives Source: Wiley Online Library URL:[[Link](#)]
- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL:[[Link](#)]
- Title: Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition Source: PubMed URL:[[Link](#)]
- Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: PubMed URL:[[Link](#)]
- Title: Synthesis and biological evaluation of novel pyrazole scaffold Source: PubMed URL:[[Link](#)]
- Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Preprints.org URL:[[Link](#)]
- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of Advanced Pharmacy Technology & Research URL:[[Link](#)]
- Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[[Link](#)]
- Title: Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies Source: ResearchGate URL:[[Link](#)]
- Title: Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation Source: PubMed URL:[[Link](#)]

- Title: A review of recent advances in anticancer activity and SAR of pyrazole derivatives  
Source: PubMed URL:[\[Link\]](#)
- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential  
Source: RSC Publishing URL:[\[Link\]](#)
- Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments  
URL:[\[Link\]](#)
- Title: Synthesis and biological evaluation of novel pyrazole scaffold Source: Pakistan Journal of Pharmaceutical Sciences URL:[\[Link\]](#)
- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents  
Source: PubMed Central URL:[\[Link\]](#)
- Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source:  
PubMed Central URL:[\[Link\]](#)
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[\[Link\]](#)
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI  
URL:[\[Link\]](#)
- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural  
Considerations Source: Frontiers in Pharmacology URL:[\[Link\]](#)
- Title: Antibacterial pyrazoles: tackling resistant bacteria Source: PubMed Central URL:[\[Link\]](#)
- Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural  
Considerations Source: PubMed Central URL:[\[Link\]](#)
- Title: synthesis of pyrazoles Source: YouTube URL:[\[Link\]](#)
- Title: Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance  
staphylococcus aureus (MRSA) and its SAR elucidation Source: ResearchGate URL:[\[Link\]](#)

- Title: Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation Source: PubMed URL:[[Link](#)]
- Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL:[[Link](#)]
- Title: Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives Source: Taylor & Francis Online URL:[[Link](#)]
- Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: MDPI URL:[[Link](#)]
- Title: Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation Source: Adichunchanagiri University URL:[[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemrevlett.com [chemrevlett.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pjps.pk [pjps.pk]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. acu.edu.in [acu.edu.in]
- 24. tandfonline.com [tandfonline.com]
- 25. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clyte.tech [clyte.tech]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386026#structure-activity-relationship-sar-studies-of-pyrazole-analogs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)